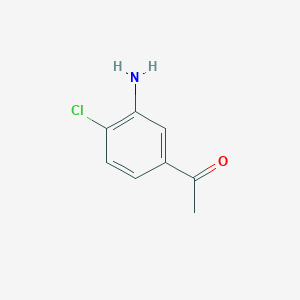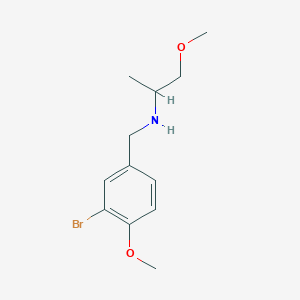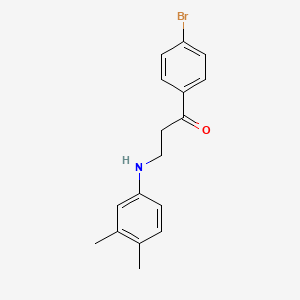
1-(3-Amino-4-chlorophenyl)ethanone
Übersicht
Beschreibung
1-(3-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It has an average mass of 169.608 Da and a monoisotopic mass of 169.029449 Da . This compound is also known by other names such as 1-(3-Amino-4-chlorophenyl)ethan-1-one and Ethanone, 1-(3-amino-4-chlorophenyl)- .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-4-chlorophenyl)ethanone consists of a ketone group (C=O) attached to a phenyl ring, which has an amino (NH2) and a chloro (Cl) substituent . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
1-(3-Amino-4-chlorophenyl)ethanone has a density of 1.3±0.1 g/cm3, a boiling point of 322.4±22.0 °C at 760 mmHg, and a flash point of 148.8±22.3 °C . It has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 135.2±3.0 cm3 . The compound has a polar surface area of 43 Å2 and a polarizability of 18.0±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
1-(3-Amino-4-chlorophenyl)ethanone serves as a building block in the synthesis of various heterocyclic compounds. Moskvina, Shilin, and Khilya (2015) demonstrated its use in producing 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine through reactions with N,O- and N,N-binucleophiles (Moskvina, Shilin, & Khilya, 2015). Similarly, Wanjari (2020) reported its use in synthesizing 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone with notable antimicrobial properties (Wanjari, 2020).
Molecular Structure and Docking Studies
The compound's role in molecular docking studies is highlighted by ShanaParveen et al. (2016), who performed an experimental and theoretical analysis of its structure, vibrational spectra, and its interaction with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP (ShanaParveen et al., 2016).
Antimicrobial and Anti-inflammatory Applications
1-(3-Amino-4-chlorophenyl)ethanone derivatives have been explored for their antimicrobial and anti-inflammatory properties. Karande and Rathi (2017) synthesized derivatives showing potential anti-inflammatory activity in vivo, comparable to conventional anti-inflammatory drugs (Karande & Rathi, 2017).
Synthesis of Chiral Intermediates
The compound is also employed in the synthesis of chiral intermediates for pharmaceuticals. Ni, Zhang, and Sun (2012) described its use in the asymmetric reduction to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-amino-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXPDXOZXEXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380866 | |
| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-chlorophenyl)ethanone | |
CAS RN |
79406-57-8 | |
| Record name | 1-(3-amino-4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Amino-4'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)




![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)







